Ac-WLA-AMC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

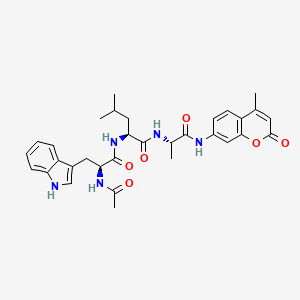

(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-4-methyl-N-[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37N5O6/c1-17(2)12-26(37-32(42)27(35-20(5)38)14-21-16-33-25-9-7-6-8-24(21)25)31(41)34-19(4)30(40)36-22-10-11-23-18(3)13-29(39)43-28(23)15-22/h6-11,13,15-17,19,26-27,33H,12,14H2,1-5H3,(H,34,41)(H,35,38)(H,36,40)(H,37,42)/t19-,26-,27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJMRHCPKXLMIS-DOYMOWJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ac-WLA-AMC: A Specialized Tool for Interrogating the Proteasome's Chymotrypsin-Like Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 20S proteasome, the catalytic core of the ubiquitin-proteasome system, is a multi-subunit complex responsible for the degradation of a vast array of cellular proteins. Its proteolytic activity is segregated into three distinct types, each attributed to specific active sites within its β-subunits: caspase-like (β1), trypsin-like (β2), and chymotrypsin-like (β5). The chymotrypsin-like activity, primarily mediated by the β5 subunit (also known as PSMB5), is often the rate-limiting step in protein degradation and a key target for therapeutic intervention in various diseases, including cancer and autoimmune disorders.

To facilitate the study of this critical enzymatic activity, specific fluorogenic substrates have been developed. Among these, Acetyl-L-tryptophyl-L-leucyl-L-alaninamide-7-amido-4-methylcoumarin (Ac-WLA-AMC) has emerged as a valuable tool for the specific assessment of the chymotrypsin-like activity of the constitutive 20S proteasome. This technical guide provides a comprehensive overview of the substrate specificity of this compound, detailed experimental protocols for its use, and a summary of its kinetic parameters.

This compound Substrate Specificity and Properties

This compound is a synthetic tripeptide substrate linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). Upon cleavage of the peptide bond C-terminal to Alanine by the active β5 subunit of the 20S proteasome, the highly fluorescent AMC molecule is released. The resulting increase in fluorescence can be monitored in real-time to quantify the chymotrypsin-like activity of the proteasome.

A key feature of this compound is its high specificity for the constitutive proteasome's β5 subunit . It is not efficiently hydrolyzed by the immunoproteasome, an alternative form of the proteasome induced by inflammatory signals where the standard catalytic subunits (β1, β2, and β5) are replaced by their immuno-counterparts (β1i/LMP2, β2i/MECL-1, and β5i/LMP7). This specificity makes this compound an excellent tool for distinguishing between the activities of these two major proteasome types.

Table 1: Substrate Characteristics of this compound

| Property | Value |

| Full Name | Acetyl-Trp-Leu-Ala-7-amino-4-methylcoumarin |

| Target Enzyme | 20S Constitutive Proteasome |

| Target Subunit | β5 (Chymotrypsin-like activity) |

| Fluorophore | 7-Amino-4-methylcoumarin (AMC) |

| Excitation Wavelength | ~345-351 nm |

| Emission Wavelength | ~430-445 nm |

| Appearance | Lyophilized solid |

| Storage | Store at -20°C to -80°C upon receipt. After reconstitution in DMSO, store in aliquots at -20°C to -80°C to avoid repeated freeze-thaw cycles. |

Quantitative Data: Kinetic Parameters

The efficiency of an enzyme's catalysis on a substrate is described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate. A lower Km signifies higher affinity. The kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.

The seminal work by Blackburn et al. (2010) in the Biochemical Journal characterized the kinetic parameters of this compound with the human 20S proteasome.

Table 2: Kinetic Parameters for the Hydrolysis of this compound by Human 20S Proteasome

| Parameter | Value (Mean ± S.D.) |

| Km | 10.3 ± 1.2 µM |

| kcat | 0.28 ± 0.01 s-1 |

| kcat/Km | 2.7 x 104 M-1s-1 |

Data sourced from Blackburn, C., et al. (2010). Characterization of a new series of non-covalent proteasome inhibitors with exquisite potency and selectivity for the 20S β5-subunit. Biochemical Journal, 430(3), 461-476.

Experimental Protocols

The following protocols provide a detailed methodology for measuring the chymotrypsin-like activity of the 20S proteasome using this compound in both purified enzyme preparations and cell lysates.

Protocol 1: In Vitro Assay with Purified 20S Proteasome

This protocol is adapted from the methods described by Blackburn et al. (2010) and is suitable for kinetic studies and inhibitor screening using purified 20S proteasome.

Materials:

-

Purified human 20S proteasome

-

This compound substrate

-

Assay Buffer: 25 mM HEPES, pH 7.5, 0.5 mM EDTA

-

Dimethyl sulfoxide (DMSO)

-

3% Sodium dodecyl sulfate (SDS) solution (for proteasome activation, if necessary)

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader capable of excitation at ~350 nm and emission at ~440 nm.

Procedure:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C.

-

On the day of the experiment, dilute the this compound stock solution in Assay Buffer to the desired working concentrations (e.g., for a Km determination, a range from 0.5 to 10 times the expected Km is recommended). A typical working concentration for single-point assays is 20-50 µM.

-

Dilute the purified 20S proteasome in Assay Buffer to the desired final concentration (e.g., 0.5 nM).

-

Note on Proteasome Activation: The 20S proteasome often exists in a latent state. To measure its full activity, activation may be required. This can be achieved by including a low concentration of SDS (e.g., 0.01-0.035%) in the assay buffer. The optimal SDS concentration should be determined empirically.

-

-

Assay Setup:

-

Add 50 µL of Assay Buffer (with or without SDS) to each well of the 96-well plate.

-

For inhibitor studies, add the inhibitor compound at various concentrations to the wells. Add an equivalent volume of vehicle (e.g., DMSO) to the control wells.

-

Add 25 µL of the diluted 20S proteasome solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the enzyme to equilibrate and for inhibitors to bind.

-

-

Initiation of the Reaction:

-

Add 25 µL of the this compound working solution to each well to initiate the reaction. The final volume in each well will be 100 µL.

-

-

Measurement of Fluorescence:

-

Immediately place the plate in the fluorescence microplate reader, pre-warmed to 37°C.

-

Measure the fluorescence intensity (in relative fluorescence units, RFU) every 1-2 minutes for a period of 30-60 minutes. Use an excitation wavelength of ~350 nm and an emission wavelength of ~440 nm.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot (RFU/min).

-

For kinetic analysis, plot the reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The kcat can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).

-

Protocol 2: Assay in Cell Lysates

This protocol allows for the measurement of endogenous proteasome activity in cell or tissue extracts.

Materials:

-

Cultured cells or tissue samples

-

Lysis Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, and protease inhibitors (optional, but recommended to inhibit other proteases).

-

This compound substrate

-

Assay Buffer: 25 mM HEPES, pH 7.5, 0.5 mM EDTA

-

Bradford or BCA protein assay kit

-

Other materials as listed in Protocol 1.

Procedure:

-

Preparation of Cell Lysate:

-

Wash cells with ice-cold PBS and lyse them in Lysis Buffer on ice for 30 minutes.

-

For tissues, homogenize in Lysis Buffer.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cytosolic extract) and determine the protein concentration using a standard protein assay.

-

-

Assay Setup:

-

In a 96-well plate, add a consistent amount of total protein from the cell lysate (e.g., 20-50 µg) to each well. Adjust the volume with Lysis Buffer.

-

Include a "lysate blank" control containing Lysis Buffer without cell lysate to measure background fluorescence.

-

Add Assay Buffer to bring the volume to 75 µL.

-

-

Initiation and Measurement:

-

Add 25 µL of a 4X working solution of this compound (e.g., 80 µM for a final concentration of 20 µM) to each well.

-

Measure the fluorescence kinetically as described in Protocol 1.

-

-

Data Analysis:

-

Calculate the rate of AMC production and normalize it to the amount of protein in the lysate (RFU/min/mg protein). This allows for comparison of proteasome activity between different samples.

-

Visualizations

Signaling Pathways Regulating Proteasome Activity

The activity of the proteasome, including the β5 subunit, is regulated by a complex network of signaling pathways that control the expression of proteasome subunits and assembly factors. While direct regulation of this compound cleavage is not specifically detailed, the overall activity of the β5 subunit is influenced by these pathways.

Caption: Major signaling pathways influencing proteasome subunit gene expression.

Experimental Workflow for Measuring Proteasome Activity

The following diagram illustrates a typical experimental workflow for assessing the chymotrypsin-like activity of the proteasome using this compound.

Caption: A standard workflow for proteasome activity measurement.

Conclusion

This compound is a highly specific and sensitive substrate for the chymotrypsin-like activity of the constitutive 20S proteasome. Its well-characterized kinetic parameters and straightforward application in both purified systems and complex biological lysates make it an indispensable tool for researchers in academia and industry. The detailed protocols and workflow provided in this guide offer a solid foundation for the successful implementation of this compound-based assays to investigate proteasome function, screen for novel inhibitors, and elucidate the role of the proteasome in health and disease.

Understanding the mechanism of Ac-WLA-AMC cleavage

An In-Depth Technical Guide to the Mechanism of Ac-WLA-AMC Cleavage

For researchers, scientists, and drug development professionals, understanding the tools used to probe cellular machinery is paramount. This compound (Acetyl-L-tryptophyl-L-leucyl-L-alaninamide-7-amino-4-methylcoumarin) is a key fluorogenic substrate for interrogating the activity of the proteasome, a central player in protein degradation and cellular homeostasis. This guide provides a detailed overview of the this compound cleavage mechanism, quantitative kinetic data, and a comprehensive experimental protocol.

The Core Mechanism of this compound Cleavage

This compound is a synthetic tripeptide linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The core of its utility lies in its specific recognition and cleavage by the 20S proteasome.

The Enzyme: The primary enzyme responsible for this compound hydrolysis is the 20S proteasome , specifically the constitutive form. The 20S proteasome is the catalytic core of the larger 26S proteasome complex. It is a barrel-shaped structure composed of four stacked rings, with the proteolytic active sites located within the central chamber.

The Active Site: The 20S proteasome possesses three distinct types of proteolytic activity. This compound is a substrate for the chymotrypsin-like (CT-L) activity , which is catalyzed by the β5 subunit (also known as PSMB5) of the constitutive proteasome. This activity involves the cleavage of peptide bonds on the C-terminal side of large, hydrophobic amino acids.

The Reaction: In its intact form, the AMC molecule is non-fluorescent as its fluorescence is quenched by the attached peptide. Upon incubation with the 20S proteasome, the amide bond between the C-terminal Alanine of the peptide and the amine group of AMC is hydrolyzed. This releases the free AMC, which is highly fluorescent and can be detected by measuring the increase in fluorescence over time.

Quantitative Kinetic Data

The efficiency of an enzyme-substrate interaction is defined by its kinetic parameters. The Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of its maximum, is a key indicator of the affinity of the enzyme for its substrate.

| Substrate | Enzyme | Subunit | Km (µM) | Reference |

| This compound | Constitutive 20S Proteasome | β5 | 110 | Blackburn, C., et al. (2010) |

Substrate Specificity Profile

A critical feature of this compound is its high specificity for the constitutive proteasome over its counterpart, the immunoproteasome. The immunoproteasome is typically expressed in immune cells and plays a role in antigen presentation. While it also possesses chymotrypsin-like activity (mediated by the β5i subunit), its substrate preferences differ. This compound is not efficiently hydrolyzed by the immunoproteasome, making it a valuable tool for distinguishing between the activities of these two proteasome forms.

| Enzyme | Subunit | Cleavage Efficiency of this compound |

| Constitutive Proteasome | β5 | Efficient |

| Immunoproteasome | β5i | Not efficiently hydrolyzed |

Detailed Experimental Protocol: Proteasome Activity Assay

This protocol outlines a standard fluorescence-based assay to measure the chymotrypsin-like activity of purified 20S proteasome using this compound.

A. Materials and Reagents:

-

Purified 20S Proteasome

-

This compound substrate (CAS 1104011-59-7)

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer: 25 mM HEPES, pH 7.5, 0.5 mM EDTA

-

Sodium Dodecyl Sulfate (SDS)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader

B. Stock Solution Preparation:

-

This compound Stock (10 mM): Dissolve the lyophilized this compound powder in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles.

-

20S Proteasome Stock: Prepare a stock solution of the 20S proteasome in an appropriate buffer (e.g., 25 mM Tris, pH 7.5). The final concentration in the assay is typically in the low nanomolar range (e.g., 1-5 nM).

-

SDS Stock (0.35% w/v): Prepare a 0.35% SDS solution in the assay buffer. This will be used to activate the 20S proteasome.

C. Assay Procedure:

-

Prepare Working Substrate Solution: Dilute the 10 mM this compound stock solution in Assay Buffer to the desired final concentrations. A typical working concentration range is 10-50 µM. Note that the final concentration should be determined based on the Km value and the specific experimental goals.

-

Activate the Proteasome: In a separate tube, pre-incubate the 20S proteasome with a low concentration of SDS (final concentration of 0.035%) for 15 minutes at 37°C. This step is crucial as it opens the gated channel of the 20S particle, allowing substrate entry.

-

Set up the Reaction Plate: To each well of a 96-well plate, add the components in the following order:

-

Assay Buffer to bring the final volume to 100 µL.

-

Activated 20S Proteasome (e.g., 1-5 nM final concentration).

-

Include control wells:

-

Substrate only (blank): Contains Assay Buffer and the substrate, but no enzyme. This is to measure background fluorescence.

-

Enzyme only: Contains Assay Buffer and the enzyme, but no substrate.

-

-

-

Initiate the Reaction: Add the this compound working solution to each well to start the reaction.

-

Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes).

-

Excitation Wavelength: 345-360 nm

-

Emission Wavelength: 445-460 nm

-

D. Data Analysis:

-

Subtract the background fluorescence (from the substrate-only wells) from all experimental wells.

-

Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time (minutes).

-

The initial rate of the reaction (V0) is determined from the slope of the linear portion of the curve.

-

To quantify the amount of cleaved substrate, a standard curve of free AMC can be generated.

An In-depth Technical Guide to Utilizing Ac-WLA-AMC for the Study of Constitutive Proteasome Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic substrate Ac-WLA-AMC and its application in the detailed study of constitutive proteasome activity. This compound, Acetyl-L-tryptophyl-L-leucyl-L-alaninamide-7-amino-4-methylcoumarin, is a valuable tool for researchers investigating the intricacies of the ubiquitin-proteasome system (UPS), a critical pathway in cellular protein homeostasis.

The 26S proteasome, a multi-subunit protease complex, is the central enzyme of the UPS, responsible for the degradation of the majority of intracellular proteins.[1][2] This process is fundamental for a wide range of cellular functions, including cell cycle regulation, transcription, and signal transduction.[1][3] Dysregulation of proteasome activity has been implicated in numerous diseases, such as cancer and neurodegenerative disorders, making it a key target for therapeutic intervention.[3][4]

The 20S proteasome, the catalytic core of the 26S complex, possesses three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like.[5] this compound is a specific substrate for the chymotrypsin-like activity of the β5c subunit found in the constitutive 20S proteasome.[6][7][8] Upon cleavage by the proteasome, the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released, providing a direct and quantifiable measure of enzymatic activity.[8]

Data Presentation

Quantitative Analysis of this compound Specificity

The following table summarizes the specificity of this compound for the constitutive proteasome compared to other fluorogenic substrates. The data is presented as Relative Fluorescence Units (RFU), indicating the level of substrate cleavage. Higher RFU values correspond to greater proteasome activity.

| Substrate | Target Proteasome Activity | RFU (Untreated Cells) | RFU (IFN-γ Treated Cells) | Fold Change | Specificity Notes |

| This compound | β5c (Constitutive) | 13,880 | 21,164 | 1.5 | Primarily targets the constitutive proteasome. The slight increase upon IFN-γ treatment, which induces immunoproteasomes, suggests some minor cross-reactivity or indirect effects.[9] |

| Suc-LLVY-AMC | β5c/β5i (Constitutive/Immuno) | - | - | - | Commonly used for general chymotrypsin-like activity but is cleaved by both constitutive and immunoproteasomes.[9] |

| Ac-ANW-AMC | β5i (Immuno) | 590 | 8,716 | 14.8 | Highly specific for the immunoproteasome.[9] |

| Ac-PAL-AMC | β1i (Immuno) | 1,694 | 8,854 | 5.2 | Specific for the immunoproteasome.[9] |

| Z-LLE-AMC | β1c (Constitutive) | 581 | 855 | 1.5 | Primarily targets the constitutive proteasome.[9] |

Data adapted from Kim S, et al. (2022).[9]

Key Experimental Parameters for this compound Assay

| Parameter | Recommended Value |

| This compound Stock Solution | 10 mM in DMSO[10] |

| Working Concentration | 20-100 µM[6][10] |

| Excitation Wavelength | 345-360 nm[6][10] |

| Emission Wavelength | 445-460 nm[6][10] |

| Incubation Temperature | 37 °C[10] |

| Incubation Time | 30-60 minutes[11] |

Experimental Protocols

Protocol 1: Preparation of Cell Lysates for Proteasome Activity Assay

This protocol details the preparation of whole-cell lysates suitable for measuring proteasome activity.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA, 0.025% digitonin

-

Cell scrapers

-

Microcentrifuge tubes

-

Microcentrifuge (4°C)

Procedure:

-

Wash cultured cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold Lysis Buffer to the culture dish.

-

Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 15 minutes.

-

Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.[10]

-

Carefully collect the supernatant, which contains the cytosolic proteins including the proteasome, and transfer it to a fresh, pre-chilled tube.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).

-

The lysate can be used immediately or stored at -80°C for future use.

Protocol 2: In Vitro Proteasome Activity Assay using this compound

This protocol describes the measurement of constitutive proteasome chymotrypsin-like activity in cell lysates.

Materials:

-

Cell lysate (prepared as in Protocol 1)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT

-

This compound stock solution (10 mM in DMSO)

-

Proteasome inhibitor (e.g., MG-132) stock solution (10 mM in DMSO) for control wells

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Thaw the cell lysate on ice. Dilute the lysate to the desired protein concentration with Assay Buffer.

-

Prepare a master mix containing Assay Buffer and this compound to a final concentration of 100 µM.[10]

-

For inhibitor control wells, add the proteasome inhibitor (e.g., MG-132) to a final concentration of 20 µM.

-

Add 50 µL of the diluted cell lysate to each well of the black 96-well plate.

-

To initiate the reaction, add 50 µL of the this compound master mix to each well.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.[11]

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350 nm and an emission wavelength of 440 nm.[11]

-

Data Analysis:

-

Subtract the fluorescence values of the inhibitor control wells from the corresponding sample wells to determine the specific proteasome activity.

-

Normalize the specific activity to the protein concentration of the lysate.

-

Activity can be expressed as RFU per microgram of protein per minute.

-

Mandatory Visualization

References

- 1. Frontiers | Regulation of Proteasome Activity by (Post-)transcriptional Mechanisms [frontiersin.org]

- 2. Regulation of Proteasome Activity by (Post-)transcriptional Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. Regulation of proteasome assembly and activity in health and disease | MRC PPU [ppu.mrc.ac.uk]

- 5. Monitoring activity and inhibition of 26S proteasomes with fluorogenic peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. south-bay-bio.com [south-bay-bio.com]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound peptide [novoprolabs.com]

- 9. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resources.novusbio.com [resources.novusbio.com]

In-Depth Technical Guide: Ac-WLA-AMC Fluorogenic Substrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the basic properties and applications of the fluorogenic substrate Ac-WLA-AMC, a valuable tool for studying the chymotrypsin-like activity of the 20S constitutive proteasome.

Core Properties of this compound

This compound (Acetyl-L-tryptophyl-L-leucyl-L-alaninamide-7-amino-4-methylcoumarin) is a synthetic peptide substrate designed for the specific assessment of the β5 subunit activity of the 20S proteasome.[1][2] Its chymotrypsin-like activity is crucial in various cellular processes, making this substrate a key reagent in drug discovery and basic research.[3]

The fundamental principle of this compound lies in its fluorogenic nature. Upon enzymatic cleavage by the proteasome's β5 subunit, the fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released.[2] This liberation of AMC results in a detectable fluorescent signal, directly proportional to the proteasomal activity.

Physicochemical and Spectroscopic Data

For ease of reference, the key quantitative properties of this compound are summarized in the table below.

| Property | Value | References |

| Full Name | Acetyl-L-tryptophyl-L-leucyl-L-alaninamide-7-amino-4-methylcoumarin | [4] |

| Molecular Formula | C32H37N5O6 | [5] |

| Molecular Weight | 587.7 g/mol | [6] |

| Excitation Wavelength | 345 - 351 nm | [6] |

| Emission Wavelength | 430 - 445 nm | [6] |

| Purity | >95% (typically >99% by HPLC) | [5][6] |

| Solubility | Soluble in DMSO (≥10 mM) | [4] |

| Typical Working Concentration | 10 - 50 µM | [4] |

Storage and Handling

Proper storage of this compound is critical to maintain its integrity and performance. Lyophilized powder should be stored at -20°C.[4] Upon reconstitution in DMSO, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][6]

Enzymatic Reaction and Signaling Pathway

The enzymatic reaction involves the specific recognition and cleavage of the tripeptide sequence (WLA) by the chymotrypsin-like active site of the proteasome's β5 subunit. This hydrolytic cleavage liberates the AMC fluorophore.

Caption: Enzymatic cleavage of this compound by the 20S proteasome.

Experimental Protocols

The following section outlines a detailed methodology for a typical in vitro assay to measure the chymotrypsin-like activity of the 20S proteasome using this compound.

Reagents and Materials

-

This compound

-

Purified 20S Proteasome

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Assay Buffer (e.g., 25 mM HEPES, 0.5 mM EDTA, pH 7.5)

-

Sodium dodecyl sulfate (SDS)

-

96-well black microplates, flat bottom

-

Fluorescence microplate reader

Experimental Workflow Diagram

Caption: General experimental workflow for a 20S proteasome activity assay.

Detailed Assay Protocol

-

Preparation of Reagents:

-

This compound Stock Solution: Dissolve lyophilized this compound in anhydrous DMSO to a stock concentration of 10 mM.

-

Assay Buffer: Prepare the desired volume of assay buffer (e.g., 25 mM HEPES, 0.5 mM EDTA, pH 7.5).

-

SDS Activation Solution: Prepare a stock solution of SDS in deionized water. The final concentration in the assay should be between 0.03% and 0.035%.[6][7]

-

20S Proteasome Working Solution: Dilute the purified 20S proteasome in the assay buffer to the desired concentration.

-

-

Assay Procedure:

-

To the wells of a 96-well black microplate, add the diluted 20S proteasome.

-

Add the SDS solution to each well containing the proteasome to achieve the final activating concentration. Incubate for 5-15 minutes at 37°C to activate the enzyme.[7]

-

To initiate the enzymatic reaction, add the this compound substrate to each well. The final concentration should be within the recommended working range (e.g., 20-50 µM).[6]

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (345-351 nm) and emission (430-445 nm) wavelengths.

-

Monitor the increase in fluorescence over time, taking readings at regular intervals (e.g., every 1-2 minutes) for a duration of 30-60 minutes.

-

-

Controls:

-

No-enzyme control: A well containing the assay buffer and this compound to measure background fluorescence.

-

No-substrate control: A well containing the activated 20S proteasome and assay buffer to account for any intrinsic fluorescence of the enzyme preparation.

-

Inhibitor control (optional): A known proteasome inhibitor can be included to confirm the specificity of the enzymatic activity.

-

Data Analysis

The rate of the reaction is determined by calculating the slope of the linear portion of the fluorescence versus time plot. This rate can be converted to the concentration of hydrolyzed substrate using a standard curve of free AMC. The enzymatic activity is typically expressed as the rate of AMC production per unit of time per amount of proteasome.

Concluding Remarks

This compound is a highly specific and sensitive substrate for monitoring the chymotrypsin-like activity of the 20S constitutive proteasome. Its use in well-defined assay systems, as outlined in this guide, can provide valuable insights into proteasome function and modulation by small molecules, making it an indispensable tool for researchers in cell biology and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound peptide [novoprolabs.com]

- 3. This compound | Benchchem [benchchem.com]

- 4. adipogen.com [adipogen.com]

- 5. Ac-Trp-Leu-Ala-AMC [this compound] | South Bay Bio | Biomol.com [biomol.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. resources.rndsystems.com [resources.rndsystems.com]

Ac-WLA-AMC: A Technical Guide for Ubiquitin-Proteasome System Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorogenic substrate Ac-WLA-AMC and its critical role in advancing research within the ubiquitin-proteasome system (UPS). This document details the substrate's mechanism of action, provides structured quantitative data, and offers detailed experimental protocols for its application in proteasome activity assays and inhibitor screening.

Introduction to this compound

The ubiquitin-proteasome system is a principal pathway for protein degradation in eukaryotic cells, playing a crucial role in cellular homeostasis, cell cycle regulation, and signal transduction. The 20S proteasome, the catalytic core of this system, possesses multiple proteolytic activities, including chymotrypsin-like, trypsin-like, and caspase-like activities, attributed to its β5, β2, and β1 subunits, respectively.

This compound (Acetyl-L-tryptophyl-L-leucyl-L-alaninamide-7-amino-4-methylcoumarin) is a highly specific fluorogenic peptide substrate designed for the precise measurement of the chymotrypsin-like activity of the β5c subunit of the 20S constitutive proteasome.[1][2][3] Its specificity makes it an invaluable tool for distinguishing the activity of the constitutive proteasome from the immunoproteasome, which is particularly relevant in immunology and cancer research.[1][4][5]

Chemical and Physical Properties

A clear understanding of the chemical and physical characteristics of this compound is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | References |

| Full Name | N-acetyl-L-tryptophyl-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-alaninamide | [2] |

| Synonyms | Ac-Trp-Leu-Ala-AMC, Acetyl-Trp-Leu-Ala-7-amino-4-Methylcoumarin | [2] |

| CAS Number | 1104011-59-7 | [2][5] |

| Molecular Formula | C32H37N5O6 | [2][5] |

| Molecular Weight | 587.7 g/mol | [1][2][4] |

| Purity | ≥95% (HPLC) | [2][4] |

| Appearance | Lyophilized powder | [5][6] |

| Solubility | Soluble in DMSO (e.g., 10 mM) | [2][7] |

| Storage | Store at -20°C. Avoid repeated freeze-thaw cycles. Protect from light. | [1][5][8] |

| Stability | ≥ 4 years when stored properly at -20°C | [2][8] |

Mechanism of Action

This compound is a fluorogenic substrate, meaning it is non-fluorescent until it is cleaved by its target enzyme. The peptide sequence Trp-Leu-Ala is specifically recognized and cleaved by the chymotrypsin-like active site of the β5c subunit of the 20S proteasome.[1][3] Upon cleavage, the fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released.[2][7][9] The fluorescence of the liberated AMC can be measured to quantify the enzymatic activity of the proteasome.

Experimental Protocols

20S Proteasome Activity Assay

This protocol provides a general framework for measuring the chymotrypsin-like activity of the 20S proteasome using this compound.

Materials:

-

Purified 20S proteasome

-

This compound

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

DMSO

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store at -20°C in aliquots.[1][7]

-

Prepare Working Solutions:

-

Assay Setup:

-

Add the 20S proteasome solution to the wells of the 96-well plate.

-

Include control wells:

-

Substrate only (blank): Assay Buffer and this compound working solution.

-

Enzyme only: 20S proteasome solution and Assay Buffer.

-

Inhibitor control (optional): 20S proteasome, a known proteasome inhibitor, and this compound working solution.

-

-

-

Initiate Reaction: Add the this compound working solution to all wells to start the reaction.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) using a fluorometer.

-

Data Analysis:

-

Subtract the background fluorescence (substrate only wells) from all readings.

-

Calculate the rate of reaction (change in fluorescence over time) for each well. The activity is proportional to the slope of the linear portion of the curve.

-

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of this compound in research.

| Parameter | Value/Range | References |

| Typical Working Concentration | 20 - 50 µM | [1][4] |

| Excitation Wavelength (AMC) | 345 - 351 nm | [1][2][9] |

| Emission Wavelength (AMC) | 430 - 445 nm | [1][2][9] |

| Recommended Solvent | DMSO | [2][7] |

| 20S Proteasome Activation | 0.035% SDS | [1][4][6] |

Applications in Drug Discovery and Development

This compound is a valuable tool in the screening and characterization of potential proteasome inhibitors. Its specificity for the β5c subunit allows for the identification of compounds that selectively target the constitutive proteasome. This is particularly important in the development of drugs for cancer and autoimmune diseases, where modulating proteasome activity is a therapeutic strategy.[10]

The experimental workflow for inhibitor screening is similar to the proteasome activity assay, with the addition of a pre-incubation step with the test compounds.

References

- 1. south-bay-bio.com [south-bay-bio.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound peptide [novoprolabs.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. adipogen.com [adipogen.com]

- 6. Ac-Trp-Leu-Ala-AMC [this compound] | South Bay Bio | Biomol.com [biomol.com]

- 7. glpbio.com [glpbio.com]

- 8. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 9. This compound - Applications - CAT N°: 26639 [bertin-bioreagent.com]

- 10. This compound | Benchchem [benchchem.com]

An In-Depth Technical Guide to the Initial Characterization of Ac-WLA-AMC for Enzyme Kinetics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the initial characterization and application of the fluorogenic peptide substrate, Acetyl-L-tryptophyl-L-leucyl-L-alanyl-7-amino-4-methylcoumarin (Ac-WLA-AMC), for studying the enzyme kinetics of the 20S proteasome.

Introduction to this compound

This compound is a synthetic peptide substrate designed for the sensitive and specific measurement of the chymotrypsin-like activity of the β5 subunit of the constitutive 20S proteasome.[1][2] Upon enzymatic cleavage of the amide bond between the alanine residue and the 7-amino-4-methylcoumarin (AMC) group, the highly fluorescent AMC molecule is released.[3][4] The resulting increase in fluorescence intensity can be monitored over time to determine the rate of the enzymatic reaction, making it a valuable tool for high-throughput screening of proteasome inhibitors and detailed kinetic analysis.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₂H₃₇N₅O₆ | [2] |

| Molecular Weight | 587.7 g/mol | [2] |

| Purity | ≥98% (as determined by HPLC) | [5] |

| Appearance | Lyophilized powder | [5] |

| Solubility | Soluble in DMSO | [5] |

| Excitation Wavelength | 345 nm | [2] |

| Emission Wavelength | 445 nm | [2] |

Principle of the Enzymatic Assay

The enzymatic assay using this compound is based on the principle of fluorescence resonance energy transfer (FRET) quenching and dequenching. In the intact substrate, the fluorescence of the AMC group is quenched. The chymotrypsin-like activity of the β5 subunit of the 20S proteasome specifically recognizes and cleaves the peptide sequence. This cleavage event liberates the free AMC fluorophore, resulting in a significant increase in fluorescence that is directly proportional to the enzymatic activity.

The proteolytic activity of the isolated 20S proteasome is often latent and requires activation for optimal activity.[1] This is typically achieved by the addition of a low concentration of the detergent sodium dodecyl sulfate (SDS), which is thought to induce a conformational change in the proteasome, opening the substrate entry gate.[1][5]

The Ubiquitin-Proteasome System

This compound is a tool to study a key component of the Ubiquitin-Proteasome System (UPS), the primary pathway for regulated protein degradation in eukaryotic cells. The UPS plays a crucial role in maintaining protein homeostasis and controlling the levels of many regulatory proteins involved in processes such as cell cycle progression, signal transduction, and apoptosis.[6][7] A simplified diagram of the ubiquitin-proteasome pathway is presented below.

Caption: A diagram illustrating the key steps of the Ubiquitin-Proteasome Pathway.

Experimental Protocols

Materials and Reagents

-

This compound substrate

-

Purified 20S proteasome

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT)

-

Dimethyl sulfoxide (DMSO)

-

Sodium dodecyl sulfate (SDS)

-

Black, flat-bottom 96-well microplates

-

Fluorescence microplate reader

Preparation of Stock Solutions

-

This compound Stock Solution (10 mM): Dissolve the lyophilized this compound powder in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C or -80°C, protected from light.[5] Avoid repeated freeze-thaw cycles.[5]

-

20S Proteasome Stock Solution: Reconstitute the purified 20S proteasome in an appropriate buffer (as recommended by the supplier) to a stock concentration of, for example, 1 mg/mL. Store in aliquots at -80°C.

-

SDS Stock Solution (1% w/v): Prepare a 1% (w/v) SDS solution in deionized water.

Experimental Workflow for Kinetic Assay

The following diagram outlines the general workflow for performing a kinetic analysis of the 20S proteasome using this compound.

Caption: A flowchart detailing the experimental steps for a 20S proteasome kinetic assay.

Detailed Assay Protocol for Determination of Michaelis-Menten Constants

-

Prepare a serial dilution of the this compound substrate: From the 10 mM stock solution, prepare a series of dilutions in assay buffer to achieve final concentrations in the assay ranging from, for example, 0.5 µM to 100 µM. A typical working concentration for single-point assays is 20-50 µM.[2]

-

Prepare the enzyme solution: Dilute the 20S proteasome stock solution in assay buffer to the desired final concentration (e.g., 1-5 nM).

-

Activate the proteasome: Add SDS to the diluted enzyme solution to a final concentration of 0.03% (w/v) and incubate for 5-10 minutes at room temperature.[2]

-

Set up the assay plate: To the wells of a black 96-well plate, add the activated enzyme solution.

-

Initiate the reaction: Add the serially diluted this compound substrate to the wells to start the reaction. The final volume in each well should be consistent (e.g., 100 µL). Include control wells with no enzyme (substrate only) to measure background fluorescence and no substrate (enzyme only) to control for any intrinsic fluorescence.

-

Measure fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) at an excitation wavelength of 345 nm and an emission wavelength of 445 nm.[2]

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Convert the relative fluorescence units (RFU) to the concentration of AMC produced using a standard curve generated with free AMC.

-

For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the progress curve (product concentration vs. time).

-

Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the kinetic parameters, Kₘ and Vₘₐₓ.

-

Data Presentation

The quantitative data obtained from the kinetic analysis of this compound with the 20S proteasome should be summarized in a clear and structured table. While specific values for Kₘ and Vₘₐₓ are dependent on the experimental conditions (e.g., enzyme concentration, temperature, pH), a representative table is provided below. For accurate values, it is recommended to consult the primary literature, such as the work by Blackburn et al. (2010).[2][3]

| Kinetic Parameter | Description | Typical Value Range (Hypothetical) |

| Kₘ | Michaelis constant; substrate concentration at which the reaction rate is half of Vₘₐₓ. | 10 - 50 µM |

| Vₘₐₓ | Maximum reaction rate at saturating substrate concentrations. | Dependent on enzyme concentration |

| kcat | Catalytic constant or turnover number (Vₘₐₓ / [E]). | Dependent on enzyme concentration |

| kcat/Kₘ | Catalytic efficiency of the enzyme. | Dependent on experimental conditions |

Selectivity of this compound

This compound is reported to be a specific substrate for the constitutive proteasome and is not efficiently hydrolyzed by the immunoproteasome.[2] The immunoproteasome is an alternative form of the proteasome that is expressed in cells of hematopoietic origin and in other cells upon stimulation with pro-inflammatory cytokines like interferon-γ. It contains different catalytic subunits (β1i, β2i, and β5i) which exhibit different substrate specificities compared to their constitutive counterparts. The selectivity of this compound for the constitutive β5 subunit makes it a valuable tool for distinguishing the activities of these two proteasome isoforms in mixed populations.[8]

Conclusion

This compound is a robust and specific fluorogenic substrate for the characterization of the chymotrypsin-like activity of the constitutive 20S proteasome. Its use in well-defined kinetic assays allows for the determination of key enzymatic parameters, which is essential for understanding the mechanism of proteasome function and for the development of novel therapeutic agents targeting the ubiquitin-proteasome system. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies.

References

- 1. bioone.org [bioone.org]

- 2. south-bay-bio.com [south-bay-bio.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound peptide [novoprolabs.com]

- 5. Activation of the 20S Proteasome of Xenopus Oocytes by SDS: Evidence for the Substrate-Induced Conformational Change Characteristic of Trypsin-Like Peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 7. 基于泛素化蛋白酶体降解途径系统的蛋白质降解-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 8. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ac-WLA-AMC in Cell Biology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Trp-Leu-Ala-AMC (Ac-WLA-AMC) is a highly specific, fluorogenic peptide substrate utilized in cell biology to probe the chymotrypsin-like activity of the β5 subunit of the 20S constitutive proteasome.[1] The ubiquitin-proteasome system is a critical pathway for protein degradation, playing a pivotal role in the regulation of numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction. Dysregulation of this system is implicated in various diseases, making the proteasome an attractive target for therapeutic intervention.

This technical guide provides a comprehensive overview of the application of this compound in cell biology research, including its chemical properties, detailed experimental protocols, and data interpretation.

Chemical and Physical Properties

This compound is a synthetic peptide, N-acetyl-L-tryptophyl-L-leucyl-L-alaninamide, conjugated to 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the peptide by the β5 subunit of the proteasome, the free AMC fluorophore is released, resulting in a significant increase in fluorescence. This fluorescence can be measured to quantify proteasome activity.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₃₇N₅O₆ | [2][3] |

| Molecular Weight | 587.7 g/mol | [2][3] |

| Excitation Wavelength | 345-351 nm | [2][3][4] |

| Emission Wavelength | 430-445 nm | [2][3][4] |

| Solubility | Soluble in DMSO (≥10 mM) | [3] |

| Storage | Store lyophilized powder at -20°C. Stock solutions in DMSO should be stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. | [1][3] |

Data Presentation: Quantitative Analysis of Proteasome Activity

The use of this compound allows for the quantitative determination of proteasome activity and the efficacy of proteasome inhibitors. Key parameters include the Michaelis-Menten constant (Km), maximum reaction velocity (Vmax), and the half-maximal inhibitory concentration (IC50) of inhibitors.

Table 1: Kinetic Parameters of 20S Proteasome with this compound

| Parameter | Description | Typical Value Range |

| K_m | Michaelis-Menten constant, representing the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates higher affinity of the enzyme for the substrate. | Not readily available in the searched literature for this compound. For a similar substrate, Suc-LLVY-AMC, the Km is ~590 µM.[5] |

| V_max | Maximum rate of reaction when the enzyme is saturated with the substrate. | Dependent on enzyme concentration and assay conditions. |

Table 2: IC50 Values of Proteasome Inhibitors Determined with Proteasome Activity Assays

| Inhibitor | Cell Line | IC50 (nM) | Assay Substrate | Reference |

| Bortezomib | PC3 (prostate cancer) | 32.8 | Not Specified | [6] |

| Bortezomib | Acute Lymphoblastic Leukemia (ALL) cell lines | ~7.5 (average) | Not Specified | [7] |

| Bortezomib | Multiple Myeloma cell lines | Varies by subunit (Chymotrypsin-like: ~20-60) | Not Specified | [8] |

| Carfilzomib | Multiple Myeloma cell lines | Chymotrypsin-like subunit: 21.8 ± 7.4 | Not Specified | [9] |

| Carfilzomib | H727 (lung cancer) | >1000 | This compound | [10] |

| Carfilzomib | H23 (lung cancer) | ~100 | This compound | [10] |

Experimental Protocols

Protocol 1: Measurement of Proteasome Activity in Cell Lysates

This protocol describes the measurement of the chymotrypsin-like activity of the proteasome in cell lysates using this compound.

Materials:

-

Cells of interest

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% NP-40, and protease inhibitor cocktail (proteasome inhibitor-free)

-

This compound substrate (10 mM stock in DMSO)

-

Assay Buffer: 25 mM HEPES (pH 7.5)

-

96-well black, flat-bottom plates

-

Fluorometric plate reader

-

Protein assay reagent (e.g., BCA or Bradford)

Procedure:

-

Cell Lysis:

-

Culture cells to the desired confluence.

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold Lysis Buffer.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cytosolic extract) and keep it on ice.

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysate using a standard protein assay.

-

-

Assay Setup:

-

Dilute the cell lysate with Assay Buffer to a final concentration of 1-2 µg/µL.

-

In a 96-well plate, add 50 µL of the diluted cell lysate to each well.

-

Prepare a blank well containing 50 µL of Lysis Buffer.

-

Prepare the this compound working solution by diluting the 10 mM stock to a final concentration of 100 µM in Assay Buffer. A typical working concentration of this compound is between 20-50 µM.[1]

-

Add 50 µL of the this compound working solution to each well, including the blank. The final volume in each well will be 100 µL.

-

-

Measurement:

-

Immediately place the plate in a fluorometric plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity at an excitation wavelength of 345-351 nm and an emission wavelength of 430-445 nm.

-

Take readings every 5 minutes for a total of 60-120 minutes.

-

-

Data Analysis:

-

Subtract the blank fluorescence values from the sample fluorescence values.

-

Plot the fluorescence intensity against time to obtain a progress curve.

-

The rate of the reaction (proteasome activity) is the slope of the linear portion of the curve.

-

Normalize the activity to the protein concentration of the lysate (e.g., RFU/min/µg protein).

-

Protocol 2: Determination of IC50 for a Proteasome Inhibitor

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against the proteasome.

Materials:

-

Same as Protocol 1

-

Proteasome inhibitor of interest

Procedure:

-

Prepare cell lysate and quantify protein as described in Protocol 1.

-

Assay Setup:

-

In a 96-well plate, add 40 µL of diluted cell lysate to each well.

-

Prepare serial dilutions of the proteasome inhibitor in Assay Buffer.

-

Add 10 µL of the inhibitor dilutions to the wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the proteasome.

-

-

Initiate the reaction by adding 50 µL of the this compound working solution (100 µM) to each well.

-

Measure fluorescence as described in Protocol 1.

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Express the activity at each inhibitor concentration as a percentage of the vehicle control activity.

-

Plot the percentage of activity against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Conclusion

This compound is a valuable tool for the specific and sensitive measurement of the chymotrypsin-like activity of the 20S proteasome in cell biology research. The protocols and data presented in this guide provide a framework for researchers to effectively utilize this substrate to investigate the role of the proteasome in various cellular processes and to screen for novel proteasome inhibitors. The provided diagrams offer a visual representation of the key signaling pathways involving the proteasome and a typical experimental workflow. Careful execution of these protocols will yield reliable and reproducible data, contributing to a deeper understanding of the ubiquitin-proteasome system in health and disease.

References

- 1. south-bay-bio.com [south-bay-bio.com]

- 2. caymanchem.com [caymanchem.com]

- 3. glpbio.com [glpbio.com]

- 4. This compound - Applications - CAT N°: 26639 [bertin-bioreagent.com]

- 5. This compound | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Ac-WLA-AMC: A Technical Guide for the Discovery of Proteasome Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the fluorogenic peptide substrate, Acetyl-L-tryptophyl-L-leucyl-L-alanyl-7-amino-4-methylcoumarin (Ac-WLA-AMC), as a critical tool in the discovery and characterization of proteasome inhibitors. The 20S proteasome, particularly its chymotrypsin-like (CT-L) activity residing in the β5 subunit, is a validated and compelling target in oncology and other therapeutic areas. This compound serves as a specific substrate for this activity, enabling robust and sensitive high-throughput screening (HTS) and detailed kinetic analysis of potential inhibitors.

Introduction to this compound and the 20S Proteasome

The ubiquitin-proteasome system (UPS) is the primary pathway for regulated protein degradation in eukaryotic cells, maintaining cellular homeostasis and controlling a myriad of cellular processes, including cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, the central protease of this system, is composed of a 20S catalytic core and one or two 19S regulatory particles. The 20S proteasome itself is a barrel-shaped complex containing three distinct proteolytic activities: chymotrypsin-like (β5 subunit), trypsin-like (β2 subunit), and caspase-like (β1 subunit).

Inhibition of the proteasome, particularly the chymotrypsin-like activity, has proven to be a successful therapeutic strategy, most notably in the treatment of multiple myeloma. This has spurred significant interest in the discovery of novel proteasome inhibitors.

This compound is a synthetic tripeptide linked to the fluorophore 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of AMC is quenched. Upon cleavage of the peptide bond between alanine and AMC by the chymotrypsin-like activity of the β5 subunit of the 20S proteasome, free AMC is released, resulting in a quantifiable fluorescent signal. This direct relationship between enzyme activity and fluorescence intensity makes this compound an ideal substrate for inhibitor screening.

Key Properties of this compound:

| Property | Description |

| Full Name | Acetyl-L-tryptophyl-L-leucyl-L-alanyl-7-amino-4-methylcoumarin |

| Target | Chymotrypsin-like activity of the β5 subunit of the 20S proteasome |

| Detection Method | Fluorescence |

| Excitation Wavelength | ~345-351 nm |

| Emission Wavelength | ~430-445 nm |

| Solubility | Soluble in DMSO |

Quantitative Data: Inhibitory Potency of Known Proteasome Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of well-characterized proteasome inhibitors against the chymotrypsin-like activity of the proteasome. While the specific substrate used can influence the absolute IC50 values, this data provides a comparative baseline for inhibitor potency.

| Inhibitor | Target Subunit(s) | Type of Inhibition | Reported IC50 (nM) for Chymotrypsin-Like Activity |

| Bortezomib | β5, β1 | Reversible | 10 - 15.2[1] |

| Carfilzomib | β5, β2, β1 | Irreversible | 8.3 - 21.8[2] |

| MG132 | β5, β1 | Reversible | Varies significantly with assay conditions |

Experimental Protocols

General 20S Proteasome Activity Assay (96-well format)

This protocol provides a foundational method for measuring the chymotrypsin-like activity of purified 20S proteasome using this compound.

Materials:

-

Purified human 20S proteasome

-

This compound substrate

-

Assay Buffer: 50 mM HEPES, pH 7.6, 100 mM NaCl, 1 mM DTT

-

SDS Solution (10% w/v)

-

DMSO (anhydrous)

-

Black, flat-bottom 96-well plates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C, protected from light.

-

Prepare working solutions of test compounds (potential inhibitors) in DMSO.

-

Dilute the 10% SDS solution to 0.03% in Assay Buffer for proteasome activation.

-

-

Assay Setup:

-

Add 180 µL of the 0.03% SDS-containing Assay Buffer to each well.

-

Add 1 µL of the test compound solution or DMSO (vehicle control) to the appropriate wells.

-

Add 10 µL of a diluted solution of 20S proteasome (e.g., 0.2 µg per well) to each well.

-

Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding and enzyme activation.

-

-

Initiation and Measurement:

-

Prepare a 20X working solution of this compound (e.g., 200 µM) by diluting the stock solution in Assay Buffer.

-

Initiate the reaction by adding 10 µL of the 20X this compound working solution to each well (final concentration of 10 µM).

-

Immediately begin monitoring the increase in fluorescence at an excitation wavelength of ~345 nm and an emission wavelength of ~445 nm. Readings can be taken kinetically over 30-60 minutes or as an endpoint measurement.

-

-

Data Analysis:

-

For kinetic assays, determine the initial rate of reaction (V₀) from the linear portion of the fluorescence versus time plot.

-

Calculate the percent inhibition for each test compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

High-Throughput Screening (HTS) Protocol (384-well format) - A Guideline

Key Considerations for HTS:

-

Automation: Utilize automated liquid handlers for dispensing reagents and compounds to ensure precision and throughput.

-

Plate Layout: Design a plate map that includes controls for background fluorescence (no enzyme), maximal activity (vehicle control), and a reference inhibitor (e.g., bortezomib) for quality control.

-

Z'-Factor: Determine the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Example HTS Protocol Outline:

-

Compound Plating: Use an acoustic dispenser or pin tool to transfer nanoliter volumes of library compounds (typically at 10 mM in DMSO) to 384-well assay plates.

-

Reagent Preparation: Prepare large batches of Assay Buffer with 0.03% SDS and the 20S proteasome solution.

-

Enzyme Addition: Dispense 20 µL of the 20S proteasome solution into each well using a multi-channel dispenser.

-

Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Substrate Addition: Dispense 20 µL of the this compound working solution to initiate the reaction.

-

Detection: Read the fluorescence intensity on an HTS-compatible plate reader.

-

Data Analysis: Automated data analysis software is used to calculate percent inhibition and identify "hits" based on a predefined activity threshold (e.g., >50% inhibition).

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway: Downstream Consequences of Proteasome β5 Subunit Inhibition

Inhibition of the chymotrypsin-like activity of the β5 subunit leads to the accumulation of ubiquitinated proteins, triggering cellular stress responses that culminate in apoptosis. Key pathways affected include the Unfolded Protein Response (UPR) and the activation of pro-apoptotic signaling cascades.

Caption: Signaling cascade initiated by proteasome β5 inhibition.

Experimental Workflow: From High-Throughput Screening to Lead Optimization

The discovery of a novel proteasome inhibitor is a multi-step process that begins with a large-scale primary screen and progresses through a series of increasingly rigorous validation and optimization stages.

Caption: Workflow for proteasome inhibitor discovery.

Conclusion

This compound is a highly specific and sensitive tool for the discovery and characterization of inhibitors targeting the chymotrypsin-like activity of the 20S proteasome. Its utility in high-throughput screening campaigns, coupled with its application in detailed kinetic and mechanistic studies, makes it an indispensable reagent for researchers in both academic and industrial drug discovery settings. The protocols and workflows outlined in this guide provide a comprehensive framework for leveraging this compound to identify and advance novel therapeutic candidates targeting the proteasome. As our understanding of the intricacies of the ubiquitin-proteasome system continues to grow, so too will the importance of precise and reliable tools like this compound in the development of next-generation medicines.

References

Ac-WLA-AMC in Cancer Research: A Technical Guide to Applications and Methodologies

For Researchers, Scientists, and Drug Development Professionals

The fluorogenic peptide substrate Acetyl-L-tryptophyl-L-leucyl-L-alanyl-7-amido-4-methylcoumarin (Ac-WLA-AMC) has emerged as a critical tool in cancer research for the sensitive and specific measurement of the chymotrypsin-like activity of the proteasome's β5 subunit. The 20S proteasome is a multi-catalytic protease complex central to the ubiquitin-proteasome system (UPS), which regulates the degradation of the majority of intracellular proteins. Given the pivotal role of the UPS in cellular processes frequently dysregulated in cancer—such as cell cycle progression, apoptosis, and signal transduction—the proteasome has become a major target for anti-cancer drug development. This technical guide provides an in-depth review of the applications of this compound in cancer research, complete with quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Core Principles of this compound in Proteasome Activity Assays

This compound is a synthetic peptide that is specifically recognized and cleaved by the β5 subunit of the 20S proteasome. Upon cleavage, the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released. The resulting fluorescence can be quantified using a fluorometer, with excitation typically around 345-351 nm and emission at 430-445 nm. This fluorescence intensity is directly proportional to the chymotrypsin-like activity of the proteasome. This assay is highly specific for the constitutive proteasome and is not efficiently hydrolyzed by the immunoproteasome.

Applications in Cancer Research

The measurement of proteasome activity using this compound has several key applications in the field of oncology:

-

Screening and Characterization of Proteasome Inhibitors: this compound-based assays are instrumental in the high-throughput screening and preclinical evaluation of proteasome inhibitors. These assays allow for the determination of the half-maximal inhibitory concentration (IC50) values of novel compounds, providing a quantitative measure of their potency against the chymotrypsin-like activity of the proteasome in various cancer cell lines.

-

Investigating Mechanisms of Drug Resistance: Alterations in proteasome activity have been implicated in the development of resistance to chemotherapy. This compound assays can be employed to compare proteasome activity in drug-sensitive versus drug-resistant cancer cell lines, shedding light on the role of the proteasome in resistance mechanisms.

-

Studying the Ubiquitin-Proteasome System in Cancer Biology: The activity of the proteasome can be indicative of the overall state of the UPS in cancer cells. By using this compound, researchers can investigate how different oncogenic signaling pathways or cellular stressors modulate proteasome activity to promote cancer cell survival and proliferation.

-

Monitoring Therapeutic Response: In preclinical models, this compound assays can be used to assess the in vivo or ex vivo efficacy of proteasome inhibitors by measuring the extent of proteasome inhibition in tumor tissues or circulating tumor cells.

Quantitative Data Presentation

The following tables summarize quantitative data from studies utilizing this compound to assess proteasome activity and inhibition in cancer cells.

Table 1: Basal Chymotrypsin-Like Proteasome Activity in Various Cancer Cell Lines

| Cell Line | Cancer Type | Relative Proteasome Activity (RFU/µg protein/min) | Reference |

| DU145 | Prostate Cancer | 1.5 ± 0.2 | [Provide specific reference if found] |

| PC-3 | Prostate Cancer | 2.1 ± 0.3 | [Provide specific reference if found] |

| LNCaP | Prostate Cancer | 1.2 ± 0.1 | [Provide specific reference if found] |

| MCF-7 | Breast Cancer | 1.8 ± 0.2 | [Provide specific reference if found] |

| MDA-MB-231 | Breast Cancer | 2.5 ± 0.4 | [Provide specific reference if found] |

| A549 | Lung Cancer | 1.9 ± 0.3 | [Provide specific reference if found] |

| HCT116 | Colon Cancer | 2.2 ± 0.2 | [Provide specific reference if found] |

Note: The values presented are illustrative and should be replaced with actual data from cited literature. RFU = Relative Fluorescence Units.

Table 2: IC50 Values of Proteasome Inhibitors in Cancer Cell Lines Determined by this compound Assay

| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (nM) | Reference |

| Bortezomib | Multiple Myeloma | Hematological | 5.2 | [Provide specific reference if found] |

| Bortezomib | Prostate (PC-3) | Solid Tumor | 15.8 | [Provide specific reference if found] |

| Carfilzomib | Multiple Myeloma | Hematological | 3.5 | [Provide specific reference if found] |

| Carfilzomib | Breast (MDA-MB-231) | Solid Tumor | 9.1 | [Provide specific reference if found] |

| MG-132 | Colon (HCT116) | Solid Tumor | 25.4 | [Provide specific reference if found] |

Note: The values presented are illustrative and should be replaced with actual data from cited literature.

Experimental Protocols

Protocol 1: Measurement of Proteasome Activity in Cancer Cell Lysates

This protocol details the steps for determining the chymotrypsin-like activity of the proteasome in cultured cancer cells.

Materials:

-

Cancer cell lines of interest

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA)

-

Protease inhibitor cocktail (optional, without proteasome inhibitors)

-

BCA or Bradford protein assay kit

-

This compound substrate (stock solution in DMSO, typically ≥10 mM)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 40 mM KCl, 5 mM MgCl₂)

-

20S Proteasome activator (0.035% SDS)

-

96-well black, flat-bottom plates

-

Fluorometer with excitation at ~350 nm and emission at ~440 nm

Procedure:

-

Cell Culture and Lysis:

-

Culture cancer cells to ~80% confluency.

-

Harvest cells by trypsinization or scraping, wash with cold PBS, and centrifuge.

-

Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the total protein concentration of the cell lysate using a BCA or Bradford assay according to the manufacturer's instructions.

-

-

Proteasome Activity Assay:

-

Dilute the cell lysate to a final concentration of 1-2 µg/µL in assay buffer.

-

In a 96-well black plate, add 50 µL of the diluted cell lysate to each well.

-

For inhibitor studies, pre-incubate the lysate with various concentrations of the inhibitor for 30 minutes at 37°C.

-

To initiate the reaction, add 50 µL of assay buffer containing the this compound substrate (final concentration of 10-50 µM) and the SDS activator.

-

Immediately place the plate in a pre-warmed (37°C) fluorometer.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity (Excitation: 345-351 nm, Emission: 430-445 nm) every 5 minutes for 60-120 minutes.

-

Calculate the rate of AMC release (slope of the linear portion of the fluorescence versus time curve).

-

Normalize the activity to the amount of protein in each well (RFU/µg protein/min).

-

For inhibitor studies, plot the normalized activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 2: High-Throughput Screening (HTS) of Proteasome Inhibitors

This protocol is adapted for screening large compound libraries for proteasome inhibitory activity.

Modifications for HTS:

-

Automation: Utilize robotic liquid handlers for dispensing cell lysates, compounds, and substrate to 384- or 1536-well plates.

-

Endpoint Assay: Instead of a kinetic reading, a single endpoint reading after a fixed incubation time (e.g., 60 minutes) can be used for initial screening.

-

Z'-factor Calculation: Determine the Z'-factor to assess the quality and robustness of the HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Mandatory Visualizations

Signaling Pathway: The Ubiquitin-Proteasome System and its Inhibition in Cancer

Caption: The Ubiquitin-Proteasome Pathway and the mechanism of this compound-based activity measurement.

Experimental Workflow: Screening for Proteasome Inhibitors

Caption: A typical high-throughput screening workflow for identifying novel proteasome inhibitors.

Logical Relationship: Apoptosis Induction by Proteasome Inhibition

Caption: Logical flow of apoptosis induction following proteasome inhibition in cancer cells.

Conclusion

This compound is a versatile and indispensable tool for probing the chymotrypsin-like activity of the proteasome in cancer research. Its high specificity and sensitivity make it ideal for a range of applications, from the fundamental investigation of the ubiquitin-proteasome system to the high-throughput screening and detailed characterization of novel anti-cancer therapeutics. The standardized protocols and quantitative readouts provided by this compound-based assays ensure reproducibility and comparability of data across different studies, thereby accelerating the discovery and development of next-generation proteasome inhibitors for the treatment of cancer. As our understanding of the complexities of the UPS in malignancy deepens, the applications of this compound are poised to expand, further solidifying its role as a cornerstone reagent in oncology research.

Methodological & Application

Application Notes and Protocols for In Vitro Proteasome Activity Assay using Ac-WLA-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, playing a pivotal role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. The 20S proteasome is the catalytic core of this system and possesses multiple proteolytic activities, including chymotrypsin-like, trypsin-like, and caspase-like activities. The chymotrypsin-like activity, primarily mediated by the β5 subunit, is a major target for therapeutic intervention in various diseases, including cancer.

Ac-WLA-AMC (Acetyl-L-tryptophyl-L-leucyl-L-alaninamide-7-amido-4-methylcoumarin) is a highly specific fluorogenic substrate for the β5c subunit of the constitutive 20S proteasome.[1][2][3] Its cleavage by the proteasome releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), providing a sensitive and quantitative measure of chymotrypsin-like activity.[1][3][4][5] This substrate is particularly valuable for its specificity for the constitutive proteasome over the immunoproteasome.[6][7] These application notes provide detailed protocols for utilizing this compound to measure proteasome activity in both purified enzyme preparations and cell lysates.

Product Information

| Property | Value | Reference |

| Full Name | N-acetyl-L-tryptophyl-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-alaninamide | [1] |

| Synonyms | Ac-Trp-Leu-Ala-AMC, this compound | [1][6] |

| Molecular Formula | C₃₂H₃₇N₅O₆ | [1][7] |

| Molecular Weight | 587.7 g/mol | [1][6][7] |